

# Application Notes and Protocols: NSI-189 Phosphate in Stroke Recovery Research Models

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## Compound of Interest

Compound Name: Nsi-189 phosphate

Cat. No.: B560193

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## Introduction

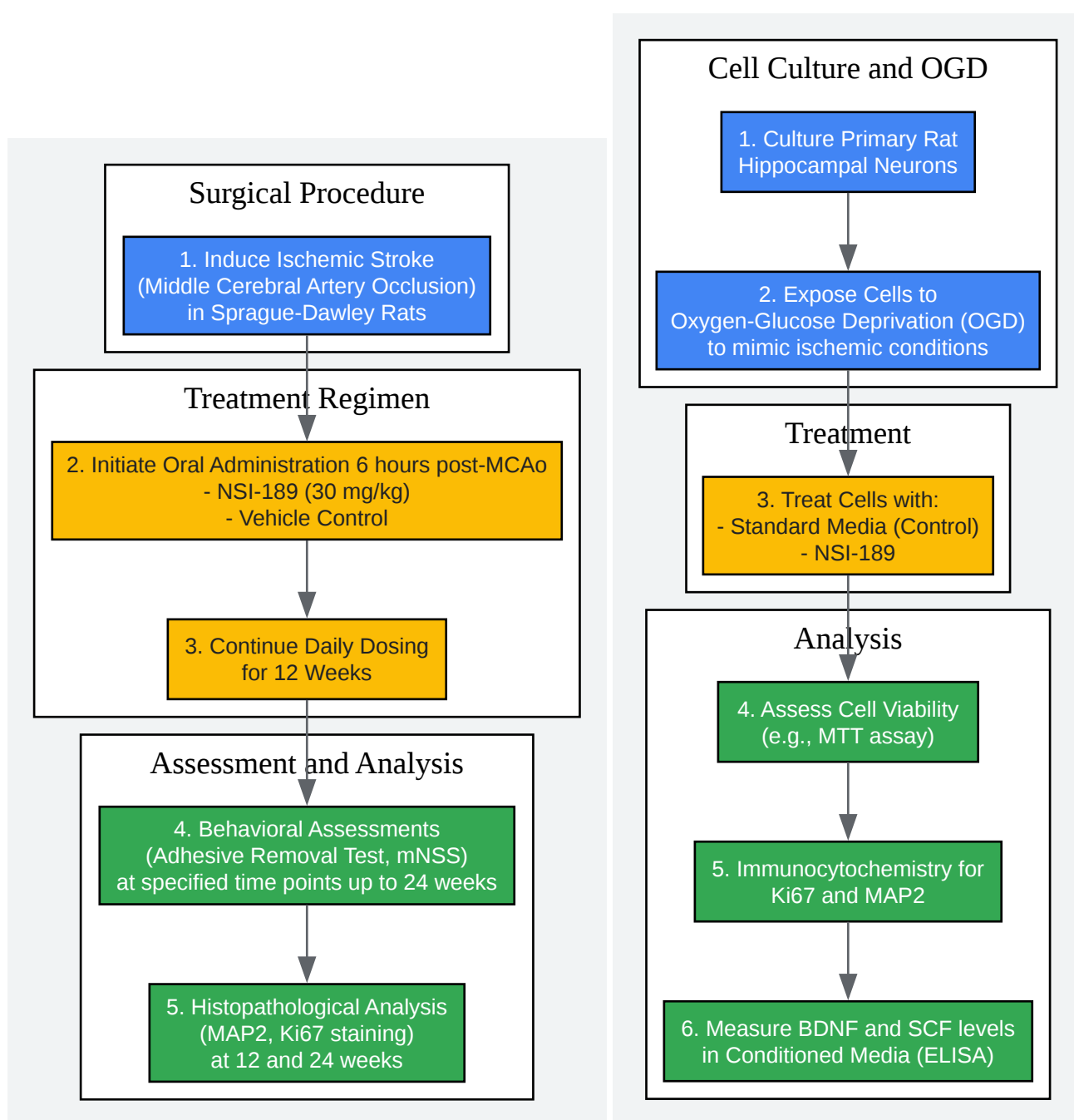
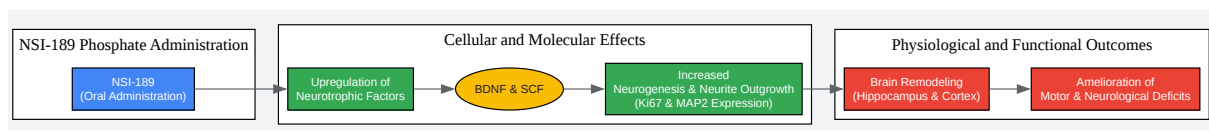
NSI-189 is a benzyloxy-piperazine-aminopyridine compound that has demonstrated neurogenic properties in preclinical studies.<sup>[1][2][3]</sup> Initially investigated for major depressive disorder, its mechanism of action, which involves stimulating neurogenesis and synaptogenesis, has led to its exploration as a potential therapeutic agent in other neurological conditions, including ischemic stroke.<sup>[4][5][6]</sup> Research suggests that NSI-189 may promote functional recovery and structural remodeling in the brain following a stroke.<sup>[7][8]</sup>

These application notes provide a comprehensive overview of the use of **NSI-189 phosphate** in preclinical stroke recovery models, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant biological pathways and workflows.

## Proposed Mechanism of Action in Stroke Recovery

NSI-189's therapeutic potential in stroke recovery is believed to stem from its ability to enhance endogenous neural repair mechanisms. The proposed mechanism involves the upregulation of key neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).<sup>[7][8]</sup> This upregulation is thought to promote neurogenesis and neurite outgrowth, leading to structural remodeling of the brain, particularly in regions like the hippocampus and the peri-infarct cortex.<sup>[4][7]</sup> In vitro studies have shown that NSI-189 can protect hippocampal neurons from oxygen-glucose deprivation (OGD), a model for ischemic

injury, by attenuating cell death and promoting the expression of markers for cell proliferation (Ki67) and mature neurons (MAP2).[7][8]



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